molecular formula C13H8ClNO5 B6393502 5-(3-Carboxy-4-chlorophenyl)-6-hydroxynicotinic acid CAS No. 1261892-36-7

5-(3-Carboxy-4-chlorophenyl)-6-hydroxynicotinic acid

Cat. No.: B6393502
CAS No.: 1261892-36-7
M. Wt: 293.66 g/mol
InChI Key: HVBCJMKFTPDCDQ-UHFFFAOYSA-N
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Description

5-(3-Carboxy-4-chlorophenyl)-6-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a carboxylic acid group, a hydroxyl group, and a chlorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Carboxy-4-chlorophenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3-chloro-4-nitrobenzoic acid.

    Reduction: The nitro group is reduced to an amine using hydrogen gas and a palladium catalyst.

    Hydroxylation: The amine group is then hydroxylated to introduce the hydroxyl group at the desired position.

    Cyclization: The intermediate compound undergoes cyclization to form the nicotinic acid ring structure.

    Final Product: The final product, this compound, is obtained after purification and characterization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Common industrial methods include batch and continuous flow processes, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

5-(3-Carboxy-4-chlorophenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the hydroxyl group can yield 5-(3-Carboxy-4-chlorophenyl)-6-oxonicotinic acid.

    Reduction: Reduction of the carboxylic acid group can produce 5-(3-Hydroxymethyl-4-chlorophenyl)-6-hydroxynicotinic acid.

    Substitution: Substitution of the chlorine atom can lead to derivatives such as 5-(3-Carboxy-4-methoxyphenyl)-6-hydroxynicotinic acid.

Scientific Research Applications

5-(3-Carboxy-4-chlorophenyl)-6-hydroxynicotinic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Carboxy-4-chlorophenyl)-6-hydroxynicotinic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the carboxylic acid and hydroxyl groups may play a role in binding to these targets, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Carboxy-4-chlorophenyl)picolinic acid
  • 5-(3-Carboxy-4-chlorophenyl)-5-trifluoromethylbenzoic acid
  • 5-(3-Carboxy-4-chlorophenyl)azo]salicylic acid

Uniqueness

5-(3-Carboxy-4-chlorophenyl)-6-hydroxynicotinic acid is unique due to the specific arrangement of functional groups on the nicotinic acid ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(3-carboxy-4-chlorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO5/c14-10-2-1-6(3-9(10)13(19)20)8-4-7(12(17)18)5-15-11(8)16/h1-5H,(H,15,16)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBCJMKFTPDCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CNC2=O)C(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688217
Record name 5-(3-Carboxy-4-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-36-7
Record name 5-(3-Carboxy-4-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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